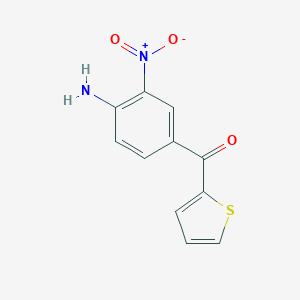

2-(4-Amino-3-nitrobenzoyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEFXNUTHWKKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185361 | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-30-8 | |

| Record name | (4-Amino-3-nitrophenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-3-nitrophenyl)-thiophen-2-ylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Amino-3-nitrobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-3-nitrobenzoyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-AMINO-3-NITROPHENYL)-THIOPHEN-2-YLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8RUP852UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Prominence of Thiophene Based Heterocycles in Modern Science

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in medicinal and materials chemistry. nih.govwikipedia.org Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often replacing a benzene ring in biologically active compounds without a loss of activity. wikipedia.orgslideshare.net This characteristic has made thiophene and its derivatives a "privileged pharmacophore" in drug discovery, with numerous US FDA-approved drugs incorporating this moiety. nih.govrsc.org

The versatility of the thiophene ring is evident in the wide array of biological activities its derivatives exhibit. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antiviral properties. nih.govencyclopedia.pubnih.govnih.gov The incorporation of a thiophene nucleus can significantly modify a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov Beyond medicine, thiophene derivatives are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors. nih.gov

Table 1: Diverse Biological Activities of Thiophene Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Thiophene-containing compounds have shown the ability to inhibit the growth of various cancer cell lines. nih.govnih.gov |

| Antimicrobial | Derivatives of thiophene exhibit activity against a range of bacteria, fungi, and other microbes. nih.govnih.gov |

| Anti-inflammatory | Many thiophene-based molecules act as anti-inflammatory agents. nih.govnih.gov |

| Antioxidant | The thiophene scaffold is found in compounds with the capacity to neutralize harmful free radicals. nih.govencyclopedia.pub |

| Antiviral | Research has demonstrated the potential of thiophene derivatives to combat viral infections. encyclopedia.pubnih.gov |

| Anticonvulsant | Certain thiophene compounds have shown efficacy in preventing or reducing the severity of seizures. nih.govnih.gov |

The Role of Amino and Nitro Substituted Benzoyl Moieties in Heterocyclic Chemistry

The benzoyl group, a benzene (B151609) ring attached to a carbonyl group, is a common structural motif in organic chemistry. When further decorated with amino (-NH2) and nitro (-NO2) substituents, it becomes a versatile building block for constructing complex and biologically active heterocyclic compounds.

The amino group, a strong electron-donating group, can significantly influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. libretexts.org The presence of an amino group on a heterocyclic system is a common feature in many pharmacologically active molecules. mdpi.com

Conversely, the nitro group is a powerful electron-withdrawing group. Its presence can drastically alter the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. researchgate.net Furthermore, the nitro group is a key functional group in many synthetic transformations, often serving as a precursor to an amino group through reduction. nih.gov This transformation is a fundamental strategy in the synthesis of various pharmaceutically relevant compounds. nih.gov The strategic placement of both amino and nitro groups on a benzoyl moiety attached to a heterocycle can therefore lead to molecules with unique electronic and biological properties.

The Research Landscape of 2 4 Amino 3 Nitrobenzoyl Thiophene and Its Analogues

The specific compound, 2-(4-Amino-3-nitrobenzoyl)thiophene, and its analogues are subjects of growing research interest, primarily due to their potential applications in medicinal chemistry. The combination of the thiophene (B33073) ring with the amino- and nitro-substituted benzoyl moiety creates a scaffold that has been explored for various therapeutic targets.

Research has shown that 2-aminothiophene derivatives are valuable precursors in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. sciforum.nettubitak.gov.tr For instance, 2-amino-3-benzoyl thiophenes have been extensively studied as allosteric enhancers of the A1 adenosine (B11128) receptor, a target for various therapeutic interventions. nih.govnih.gov The substitution pattern on both the thiophene and benzoyl rings plays a crucial role in modulating the activity of these compounds.

The synthesis of derivatives often involves multi-step reactions, including the Gewald reaction for the formation of the 2-aminothiophene core. sciforum.netresearchgate.net The nitro group in compounds like this compound can be a handle for further chemical modifications. For example, the reduction of the nitro group to an amine provides a route to novel derivatives with different electronic and steric properties, potentially leading to altered biological activity. nih.gov

Recent studies on related structures, such as 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, have highlighted their potential as potent anticancer agents. nih.gov These findings suggest that the broader class of amino-substituted thiophenes bearing aroyl groups warrants further investigation for the development of new therapeutic agents. The exploration of structure-activity relationships (SAR) within this class of compounds is an active area of research, aiming to optimize their potency and selectivity for specific biological targets. nih.gov

Table 2: Key Research Areas for this compound and Analogues

| Research Area | Focus | Key Findings |

|---|---|---|

| Synthesis | Development of efficient synthetic routes to this compound and its derivatives. | The Gewald reaction is a common method for synthesizing the 2-aminothiophene core. sciforum.netresearchgate.net |

| Medicinal Chemistry | Exploration of biological activities, particularly as allosteric modulators and anticancer agents. | 2-Amino-3-benzoyl thiophenes are potent allosteric enhancers of the A1 adenosine receptor. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Investigation of how different substituents on the thiophene and benzoyl rings affect biological activity. | Substitutions at various positions on the thiophene ring can significantly impact potency and selectivity. nih.gov |

| Further Functionalization | Use of the existing functional groups (amino, nitro) to create novel analogues. | The nitro group can be reduced to an amine to generate new derivatives with potentially different biological profiles. nih.gov |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

Advanced Synthetic Methodologies and Mechanistic Investigations of this compound and Its Derivatives

The synthesis of polysubstituted thiophenes, particularly those bearing amino and benzoyl groups, is a significant focus in medicinal and materials chemistry. The title compound, this compound, and its derivatives are of interest due to the combination of the versatile 2-aminothiophene scaffold with a functionalized benzoyl moiety. This article delves into the advanced synthetic strategies for constructing this molecular framework, focusing on the elaboration of the core thiophene structure, the specific introduction of functional groups, and subsequent derivatization.

Biological Activity Spectrum and Mechanistic Insights of 2 4 Amino 3 Nitrobenzoyl Thiophene Derivatives

Evaluation of Antimicrobial Properties

There is no specific information available in the public domain regarding the evaluation of the antimicrobial properties of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Antibacterial Efficacy Against Diverse Bacterial Strains

No studies reporting the antibacterial efficacy of this compound against any bacterial strains were found.

Antifungal Activities

There is no available data on the antifungal activities of this compound.

Antituberculosis Activity

No research detailing the antituberculosis activity of this compound has been identified.

Anticancer and Antitumor Potential

The anticancer and antitumor potential of this compound has not been documented in the reviewed scientific literature.

Cytotoxicity against Specific Cancer Cell Lines

There are no available reports on the cytotoxicity of this compound against any specific cancer cell lines.

Elucidation of Molecular Mechanisms of Antineoplastic Action

Due to the absence of cytotoxicity data, no studies on the molecular mechanisms of antineoplastic action for this compound have been conducted or reported.

Anti-inflammatory and Analgesic Effects

Derivatives of 2-aminothiophene have demonstrated notable anti-inflammatory and analgesic properties. Quantitative structure-activity relationship (QSAR) studies on 2-amino-3-ethoxycarbonyl thiophene (B33073) derivatives revealed that while their anti-edema activity is modest, they exhibit significant analgesic effects when compared to standard drugs like acetylsalicylic acid. nih.gov Statistical analysis from these studies indicated that lipophilicity is a key parameter, showing a high degree of correlation with the observed anti-inflammatory activity. nih.gov

The anti-inflammatory action of some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is linked to their ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant pathway. ijpscr.info This pathway plays a crucial role in negatively regulating the NF-κB signaling cascade, a central mediator of inflammation. ijpscr.info Certain derivatives have been shown to effectively reverse nitric oxide (NO) production induced by lipopolysaccharides in macrophages, with activity comparable to the known NRF2 activator, sulforaphane. ijpscr.info Thiazolo-thiophene derivatives have also been found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of asthma. nih.gov

The analgesic properties appear to be significant. Studies have described 2-amino-3-carboxylic acid ethyl ester thiophene derivatives as having more pronounced analgesic activity than anti-inflammatory activity. nih.gov

| Derivative Type | Assay | Finding | Reference |

| 2-Amino-3-ethoxycarbonyl thiophenes | In vivo edema & pain models | Weak anti-edema activity, significant analgesic activity. | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | LPS-induced NO production in macrophages | Inhibition of NO production up to 87%, mediated by NRF2 activation. | ijpscr.info |

| Thiazolo-thiophene derivatives | In vivo asthma model | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |

**5.4. Modulation of Receptor and Enzyme Function

The versatility of the 2-amino-3-benzoylthiophene scaffold allows it to interact with a range of protein targets, including G protein-coupled receptors and critical enzymes, leading to potent and specific modulation of their functions.

One of the most well-documented activities of 2-amino-3-benzoylthiophene derivatives is their role as positive allosteric modulators (PAMs) of the adenosine (B11128) A1 receptor (A1R). nih.govresearchgate.net These compounds bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, adenosine, binds. ub.edu This allosteric binding enhances the binding and function of A1R agonists. nih.gov

Research has shown that these derivatives can increase the binding of A1 agonist ligands, with concentration-response curves often being bell-shaped, showing stimulation at lower concentrations and inhibition at higher ones. nih.gov This effect is specific to the agonist conformation of the receptor. nih.gov Mechanistically, the enhancers slow the dissociation of agonists from the A1R, consistent with an allosteric interaction model. nih.gov Functionally, this modulation leads to a significant leftward shift in the agonist's concentration-response curve for inhibiting cyclic AMP accumulation, potentiating the receptor's signaling. nih.gov The 2-amino-3-(p-chlorobenzoyl)thiophene scaffold is a particularly well-established pharmacophore for designing these A1R allosteric enhancers. researchgate.net

| Compound Class | Effect on A1 Receptor | Quantitative Finding | Reference |

| 2-Amino-3-benzoylthiophenes | Allosteric Enhancement | Up to 45% stimulation of agonist binding at 10 µM. | nih.gov |

| 2-Amino-3-benzoylthiophenes | Functional Potentiation | Up to 19-fold leftward shift in agonist concentration-response curve. | nih.gov |

| 2-Amino-3-aroyl-4-neopentylthiophenes | Allosteric Enhancement | Superior to reference compound PD 81,723 in functional assays. | |

| 2-Amino-3-(p-chlorobenzoyl)thiophenes | Allosteric Enhancement | Identified as positive allosteric enhancers in binding and functional assays. | researchgate.net |

The 2-aminothiophene structural motif has also been identified as a scaffold for developing antagonists of the kainate receptor subunit GluR6. nih.govresearchgate.net Glutamate (B1630785) receptors, including the kainate subtype, are critical for excitatory neurotransmission, and their overactivation can lead to neuronal damage. acs.org Antagonists of these receptors are therefore of significant therapeutic interest. A 2010 study highlighted aminothiophene derivatives as a potential new class of GluR6 antagonists, indicating that this scaffold can be adapted to target ionotropic glutamate receptors. nih.govresearchgate.net This activity expands the neuro-modulatory potential of this chemical class beyond G protein-coupled receptors.

The 2-aminothiophene scaffold has been recognized as a foundation for designing inhibitors of Protein-Tyrosine Phosphatase 1B (PTP1B). nih.govacs.org PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. core.ac.uk The discovery of 2-aminothiophene-based compounds as PTP1B inhibitors demonstrates the scaffold's ability to interact with the active sites of enzymes. nih.govacs.orgresearchgate.net This finding points to the potential of these derivatives in the management of metabolic disorders.

Antioxidant Activity Profiling

Several studies have confirmed the antioxidant capabilities of thiophene derivatives. The main role of an antioxidant is to neutralize free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. derpharmachemica.com The antioxidant potential of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acs.orgderpharmachemica.com

Studies on various 2-aminothiophene derivatives have reported significant antioxidant activity. For instance, certain ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibited excellent activity, with IC50 values comparable to the standard antioxidant ascorbic acid. derpharmachemica.com Similarly, 3-amino thiophene-2-carboxamide derivatives have shown significant radical scavenging activity in ABTS assays. acs.org

| Derivative Class | Assay Method | Result | Reference |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | DPPH | IC50 values as low as 45.33 µM. | derpharmachemica.com |

| 3-Amino thiophene-2-carboxamide derivatives | ABTS | Inhibition of 62.0% (comparable to ascorbic acid at 88.44%). | acs.org |

| 2-(4-antipyrinylthiazolylamino)-5-substituitedbenzylidene-thiazol-4(5H)-ones | ABTS | Inhibition up to 85.74%. | mdpi.com |

Other Therapeutic Potentials

The structural versatility of this compound derivatives has led to the exploration of a wide array of other therapeutic applications.

Antimicrobial and Antivirulence Activity: 2-aminothiophene derivatives have been investigated for their antimicrobial properties. derpharmachemica.com Some 2-amino-3-acyl-tetrahydrobenzothiophene derivatives act as novel inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli. nih.gov Rather than killing the bacteria, these compounds inhibit a key virulence factor, representing a promising antivirulence strategy to combat bacterial infections without exerting strong selective pressure for resistance. nih.gov Other derivatives have shown potent activity against Pseudomonas aeruginosa.

Antiviral Activity: A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been evaluated as potential antiviral agents. Some compounds exhibited moderate and selective activity against HIV-1. nih.gov Furthermore, related derivatives were found to be considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov

Anticancer Activity: The thiophene scaffold is present in compounds evaluated for antitumor properties. Thiophene aryl amides have displayed moderate in vitro activity against certain leukemia, breast, and colon cancer cell lines. nih.gov The broader 2-aminothiophene class has been noted for its potential anticancer applications. derpharmachemica.com

Glucagon-like peptide 1 (GLP-1) Receptor Modulation: In the field of metabolic diseases, 2-aminothiophene derivatives have been identified as a new class of small-molecule positive allosteric modulators for the GLP-1 receptor. This receptor is a key target for the treatment of type 2 diabetes, and its modulation can enhance glucose-dependent insulin secretion.

Neuroprotection

Derivatives of 2-aminothiophene have been investigated for their potential as neuroprotective agents, particularly as allosteric enhancers of the A₁ adenosine receptor. This receptor is known to play a crucial role in protecting tissues from damage, and its allosteric modulation presents a novel therapeutic strategy. By augmenting the response to endogenous adenosine in a site- and event-specific manner, these compounds can offer targeted neuroprotection. nih.gov

One study focused on the synthesis and evaluation of 2-amino-3-aroyl-4-neopentylthiophene derivatives. The size of the substituent at the C-4 position of the thiophene ring was found to be a critical factor for activity, with the 4-neopentyl (2,2-dimethylpropyl) substitution demonstrating significantly enhanced activity. nih.gov A series of these derivatives, featuring various substituents at the 5-position of the thiophene ring, were identified as potent allosteric enhancers of the A₁ adenosine receptor. nih.gov Specifically, derivatives 3p , 3u , 3am , 3ap , and 3ar were the most active in binding and functional cAMP studies, effectively potentiating the binding of the agonist [³H]CCPA to the A₁ receptor. nih.gov

Further research explored replacing the arylpiperazine moiety at the 4-position of the 2-amino-3-(4-chlorobenzoyl)thiophene system with various fused indole (B1671886) nuclei and other templates. nih.gov The 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) derivatives 3a-c and 3e emerged as the most active compounds in these studies, highlighting the importance of this specific structural feature for potent allosteric enhancement of the A₁ adenosine receptor. nih.gov These findings underscore the potential of 2-aminothiophene derivatives in the development of new neuroprotective therapies.

In a related context, the benzopyran analog KR-31378 has shown significant neuroprotective effects against focal ischemic brain damage in rats. nih.gov Post-ischemic treatment with this compound reduced the infarct area and suppressed apoptotic cell death by up-regulating Bcl-2 expression and down-regulating Bax protein and cytochrome c release. nih.gov This demonstrates a clear mechanism of neuroprotection through the inhibition of apoptosis. nih.gov

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents with novel mechanisms of action. The 2-amino-1,3,4-thiadiazole (B1665364) moiety, a structure related to the thiophene core, has been identified as a promising scaffold for developing antiviral drugs. mdpi.com

Studies have shown that the electronic properties of substituents on the N-aryl group of 2-amino-1,3,4-thiadiazole derivatives significantly influence their antiviral potency. mdpi.com The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring has been shown to enhance anti-HIV-1 activity compared to unsubstituted derivatives. mdpi.com SAR studies indicate that the steric and electronic properties of the N-phenyl substituents have a greater impact on antiretroviral activity than their position. mdpi.com

Furthermore, the size of the substituent on the amino group of 1,3,4-thiadiazole (B1197879) derivatives appears to influence their antiviral activity against viruses like the Sindbis virus. mdpi.com Derivatives with small alkyl groups exhibited antiviral activity, whereas those with bulky aromatic or cycloalkyl groups were inactive. mdpi.com Although the direct antiviral activity of this compound is not specified in the provided results, the established antiviral potential of the broader thiophene and thiadiazole families suggests that derivatives of this compound could be promising candidates for antiviral drug development. A high-throughput screening campaign also identified 2-amino-3-acyl-tetrahydrobenzothiophene derivatives as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli, indicating their potential as antivirulence agents. researchgate.net

Immunomodulatory Effects

The immune system plays a critical role in various diseases, and compounds that can modulate its response are of significant therapeutic interest. Derivatives of 2-aminothiophene have demonstrated immunomodulatory activity, particularly in the context of parasitic infections like leishmaniasis.

The antileishmanial activity of some 2-aminothiophene derivatives is believed to be related to an immunomodulatory mechanism. mdpi.com For instance, the thiophenic derivative SB-200 was found to have an anti-amastigote activity that is associated with in vitro immunomodulation. nih.gov This suggests that the compound may not only directly target the parasite but also modulate the host's immune response to effectively clear the infection.

Studies on other 2-aminothiophene derivatives have shown that they can induce apoptosis in Leishmania parasites and have immunomodulatory effects in vitro. nih.gov This dual action of directly killing the parasite and modulating the immune response makes these compounds promising candidates for the development of new antileishmanial drugs. The presence of an indole group linked to the 2-amino portion of the thiophene has been noted as being favorable for this activity. mdpi.com

Anticoagulant Activity

Research into coumarin (B35378) derivatives has revealed the anticoagulant potential of related heterocyclic structures. A comparative pharmacological study of various substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins demonstrated that these compounds possess varying degrees of anticoagulant activity. nih.gov

Among the synthesized compounds, 3-(3'-hydroxybenzylidene)-2,4-diketochroman (compound 4) and 3,3'-(2-pyridylmethylene)-bis-4-hydroxy-2H-1-benzopyran-2-one (compound 11) were identified as the most promising, exhibiting low toxicity and dose-dependent anticoagulant activity in vivo. nih.gov While these compounds are not direct derivatives of this compound, their structural features and biological activity provide valuable insights for the design of new anticoagulant agents based on other heterocyclic scaffolds. The principles of structure-activity relationships derived from these studies could potentially be applied to thiophene derivatives to explore their anticoagulant potential.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the potency and selectivity of these compounds.

Systematic structural modifications of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have provided valuable information on their SARs for further optimization as antibacterial agents with antivirulence activity. researchgate.net Small structural changes to the parent molecules resulted in inhibitors of E. coli biofilm development in the low micromolar range without affecting bacterial growth. researchgate.net

Impact of Structural Modifications on Biological Potency and Selectivity

The impact of structural modifications on the biological potency and selectivity of 2-aminothiophene derivatives has been extensively studied, particularly in the context of their activity as allosteric enhancers of the A₁ adenosine receptor.

The nature and size of the substituent at the C-4 and C-5 positions of the thiophene ring have been shown to modulate the biological activity. mdpi.com For instance, in the context of antileishmanial activity, the presence of a cycloalkyl ring fused to the thiophene at the C-4 and C-5 positions appears to be important, with an increase in the size of this ring promoting activity. mdpi.com Conversely, the absence of such a ring leads to a loss of activity. mdpi.com

In the development of allosteric enhancers for the A₁ adenosine receptor, the substitution at the 4-position of the 2-amino-3-(4-chlorobenzoyl)thiophene system was explored to assess bulk tolerance. nih.gov Replacing the arylpiperazine moiety with a 1,2,3,4-tetrahydropyrazino[1,2-a]indole group led to highly active compounds. nih.gov This highlights that specific, and sometimes bulky, substitutions at this position are well-tolerated and can significantly enhance potency.

Furthermore, studies on 2-amino-3-aroyl-4-neopentylthiophene derivatives have shown that the 4-neopentyl substitution leads to a considerable increase in activity. nih.gov The presence of different substituents (such as bromine, aryl, and heteroaryl groups) at the 5-position of the thiophene ring also influences the potency of these A₁ adenosine receptor allosteric enhancers. nih.gov These detailed SAR studies are instrumental in guiding the design of more potent and selective derivatives of this compound for various therapeutic applications.

Data Tables

Table 1: Neuroprotective Activity of 2-Aminothiophene Derivatives

| Compound | Description | Activity | Reference |

| 3p, 3u, 3am, 3ap, 3ar | 2-amino-3-aroyl-4-neopentylthiophene derivatives | Potent allosteric enhancers of the A₁ adenosine receptor | nih.gov |

| 3a-c, 3e | 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives | Most active in binding and functional cAMP studies for A₁ receptor enhancement | nih.gov |

| KR-31378 | (2S,3S,4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine | Reduces cerebral infarct area and inhibits apoptosis | nih.gov |

Table 2: Antiviral Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound Feature | Effect on Antiviral Activity | Viral Target | Reference |

| Electron-withdrawing groups (F, CF₃) on N-phenyl ring | Enhanced activity | HIV-1 | mdpi.com |

| Small alkyl groups on amino group | Showed antiviral activity | Sindbis virus | mdpi.com |

| Bulky aromatic or cycloalkyl groups on amino group | Inactive | Sindbis virus | mdpi.com |

Table 3: Anticoagulant Activity of Coumarin-Related Derivatives

| Compound | Chemical Name | Activity | Reference |

| 4 | 3-(3'-hydroxybenzylidene)-2,4-diketochroman | Low toxicity, dose-dependent anticoagulant activity | nih.gov |

| 11 | 3,3'-(2-pyridylmethylene)-bis-4-hydroxy-2H-1-benzopyran-2-one | Low toxicity, dose-dependent anticoagulant activity | nih.gov |

Table 4: Structure-Activity Relationship Highlights for Biological Activity

| Compound Class | Structural Modification | Impact on Activity | Target/Application | Reference |

| 2-Aminothiophenes | Increasing cycloalkyl ring size at C-4/C-5 | Promotes activity | Antileishmanial | mdpi.com |

| 2-Amino-3-(4-chlorobenzoyl)thiophenes | Replacement of arylpiperazine with 1,2,3,4-tetrahydropyrazino[1,2-a]indole at C-4 | Highly active allosteric enhancers | A₁ Adenosine Receptor | nih.gov |

| 2-Amino-3-aroylthiophenes | 4-Neopentyl substitution | Considerably increased activity | A₁ Adenosine Receptor | nih.gov |

Conformational Contributions to Activity

The biological efficacy of this compound and its analogs is not solely dependent on their chemical composition but is also profoundly influenced by their conformational preferences. The rotational freedom around the single bond connecting the thiophene and carbonyl groups allows the molecule to adopt various conformations, each with a distinct energy profile and potential for biological interaction.

Rotational Barriers and Torsional Angles:

The orientation of the 4-amino-3-nitrobenzoyl group relative to the thiophene ring is a key determinant of activity. This orientation is defined by the torsional angle between the two ring systems. The presence of substituents on the benzoyl ring, particularly the bulky and electron-withdrawing nitro group, can create steric hindrance and influence the preferred conformation. Research on related 2-aroylthiophenes has shown that the barrier to rotation around the aryl-carbonyl bond can be significant, affecting the conformational flexibility of the molecule.

The interplay between the amino and nitro groups on the benzoyl ring further complicates the conformational landscape. The amino group, being an electron-donating group, can engage in electronic interactions with the electron-withdrawing nitro group and the thiophene ring, potentially stabilizing certain conformations over others. The planarity or non-planarity of the molecule, governed by these rotational barriers, can directly impact its ability to fit into the binding pocket of a target protein.

Influence of Substituents on Conformation and Activity:

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, computational modeling and structure-activity relationship (SAR) studies on analogous compounds provide valuable insights. These studies consistently underscore the importance of maintaining an optimal conformation for effective interaction with biological targets.

Applications in Pharmaceutical Research and Rational Drug Design

Computational Drug Design Methodologies

Computational drug design encompasses a variety of techniques used to identify, design, and optimize novel drug candidates. These methodologies are particularly useful for exploring the potential of specific scaffolds, such as the thiophene (B33073) core in 2-(4-Amino-3-nitrobenzoyl)thiophene.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For thiophene derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, studies on novel thiophene derivatives have utilized molecular docking to explore their binding to human Epidermal Growth Factor Receptor (EGFR) Kinase, a key target in cancer therapy. bohrium.comresearchgate.net These simulations help to identify key amino acid residues within the active site that interact with the ligand, providing a rationale for the compound's biological activity.

In a study on benzothiophene–chalcone hybrids, molecular docking was employed to analyze binding scores and elucidate interactions with cholinesterases, which are targets in Alzheimer's disease research. nih.gov Similarly, docking studies on pyrazolyl–thiazole derivatives of thiophene have supported experimental findings by highlighting their potential as multifunctional therapeutic agents. nih.gov Although specific docking studies on this compound are not widely published, the methodologies applied to structurally similar nitrobenzamido-substituted thiophene-3-carboxylates provide a strong framework for predicting its potential interactions with various kinases and enzymes. bohrium.comresearchgate.net

Table 1: Representative Molecular Docking Applications for Thiophene Derivatives

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| Nitro-containing thiophene derivatives | Human EGFR Kinase | Elucidation of binding interactions within the kinase domain. bohrium.comresearchgate.net |

| Benzothiophene–chalcone hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Identification of key binding modes and structure-activity relationships. nih.gov |

| Pyrazolyl–thiazole derivatives of thiophene | Antimicrobial Targets | Correlation of docking scores with experimental antimicrobial and antioxidant activities. nih.gov |

High-throughput virtual screening (HTVS) is a computational method used to screen large libraries of small molecules against a protein target to identify potential new drug leads. This approach allows for the rapid and cost-effective identification of "hit" molecules that can be further optimized. While specific HTVS campaigns involving this compound are not documented in publicly available literature, the principles of HTVS are broadly applicable. A virtual library containing this compound and its analogs could be screened against various therapeutic targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential biological activities. The success of such a screen would depend on the quality of the compound library and the accuracy of the scoring functions used to rank the molecules.

De novo ligand design involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific drug target. This approach can be used to design new molecules from scratch or to modify existing ligands to improve their properties. For a compound like this compound, de novo design algorithms could be used to explore modifications to the thiophene, nitrobenzoyl, or amino groups to enhance binding to a particular target. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site, suggesting novel chemical entities for synthesis and testing.

Identification and Optimization of Lead Compounds and Hit Molecules

Once a "hit" molecule is identified, the next step is its optimization into a "lead" compound with more potent and selective activity, as well as favorable pharmacokinetic properties. Thiophene-2-carboxamide has been considered a lead compound for drug discovery, and its derivatives have been explored as potential antibacterial agents and IKK-2 inhibitors. nih.gov The structural alerts and functional groups within this compound, such as the nitro group and the amino group, provide opportunities for chemical modification to improve its biological activity and drug-like properties. For example, the reduction of the nitro group to an amine can have a significant impact on the compound's electronic and steric properties, potentially altering its binding affinity and selectivity for a given target.

Biomolecular Simulation and Dynamics of Drug-Target Complexes

In Silico Pharmacokinetic Predictions for Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery that helps to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. Studies on thiophene carboxamide and benzothiophene-chalcone derivatives have incorporated in silico ADMET predictions to assess their drug-likeness and potential liabilities. nih.govresearchgate.net For this compound, a similar in silico evaluation would be essential for its prioritization as a potential drug candidate.

Table 2: Predicted ADMET Properties for Thiophene Derivatives (Illustrative)

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Moderate to High | Potential for oral administration. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Likely to have limited central nervous system effects. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential for inhibition of specific isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Primary route of elimination. |

| Toxicity | ||

| Ames Mutagenicity | Potential concern due to nitroaromatic group | Requires experimental validation. |

Note: This table is illustrative and based on general predictions for similar chemical structures. Specific in silico studies on this compound are required for accurate assessment.

Applications in Materials Science and Advanced Functional Technologies

Development of Advanced Functional Materials

Thiophene-based molecules are integral to the field of organic electronics and photonics due to their exceptional and tunable electronic and optical properties. pkusz.edu.cnnih.gov The ability to modify the thiophene (B33073) core and its substituents allows for the precise engineering of materials for specific high-tech applications. researchgate.net

Thiophene derivatives are a significant class of compounds in the development of liquid crystalline (LC) materials. acs.orgmdpi.com The rigidity and shape of the thiophene ring contribute to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. mdpi.comtandfonline.com The introduction of thiophene units into molecular structures can induce or enhance liquid crystalline behavior, leading to the creation of materials for displays and optical switches. acs.orgtandfonline.com

Research has shown that the mesomorphic behavior of thiophene-based molecules is highly sensitive to their molecular structure. mdpi.com For instance, the number and arrangement of thiophene rings, the length of flexible alkyl chains, and the presence of other aromatic units can all influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.govtandfonline.com Specifically, bent-core derivatives containing a disubstituted thiophene central ring have been synthesized and shown to exhibit blue-phase liquid crystal behavior, which is of great interest for next-generation display technologies. mdpi.com

Table 1: Influence of Molecular Structure on Liquid Crystal Properties of Thiophene Derivatives

| Molecular Feature | Effect on Liquid Crystalline Properties | Reference |

|---|---|---|

| Number of Thiophene Rings | Materials with three or four rings are more likely to exhibit nematic phases. | tandfonline.com |

| Flexible Inner Chain Length | The length of the alkyl chain affects the liquid crystalline behavior. | tandfonline.com |

| Terminal Alkyl Groups | Broadens the temperature range of nematic phases. | tandfonline.com |

| Benzene (B151609) Ring Substitution | Enhances the temperature range of the mesophase. | tandfonline.com |

| Bent-Core Structure | Can induce blue-phase liquid crystal behavior. | mdpi.com |

The "push-pull" electronic configuration of 2-(4-amino-3-nitrobenzoyl)thiophene, with its electron-donating amino group and electron-withdrawing nitro group, makes it a prime candidate for applications in nonlinear optics (NLO). nih.gov NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for technologies like optical switching and frequency conversion.

Organic molecules with strong intramolecular charge transfer, such as those with nitro and amino substituents, often possess large second-order NLO responses. nih.gov Theoretical studies on similar non-fullerene acceptor-based compounds have shown that the presence of nitro groups significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key factor for enhancing NLO properties. nih.gov The strong electron-attracting nature of the nitro group, combined with the electron-donating amino group, facilitates this charge transfer, making such thiophene derivatives promising for the development of advanced NLO materials. nih.gov

Thiophene and its derivatives are extensively used as building blocks for organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs) due to their excellent semiconducting properties and tunable energy levels. rsc.orgrsc.orgresearchgate.net The electron-rich nature of the thiophene ring makes it an effective electron donor in the active layer of solar cells. pkusz.edu.cn

Polythiophenes, which are polymers derived from thiophene monomers, are a major class of light-emitting conjugated polymers used in polymer light-emitting diodes (PLEDs). pkusz.edu.cnresearchgate.net The optical properties of polythiophenes can be controlled through structural modifications, allowing for the production of materials that emit light across the visible spectrum, including red, which is often difficult to achieve with other types of conjugated polymers. pkusz.edu.cn

The introduction of specific functional groups to the thiophene backbone can influence the photoluminescence efficiency and the color of the emitted light. acs.orguum.edu.my Thiophene-based polymers are also investigated as electron transport materials in electroluminescent devices, contributing to improved device performance. acs.org The versatility of thiophene chemistry allows for the creation of a wide array of polymers with tailored properties for various photonic applications. pkusz.edu.cnresearchgate.net

Thiophene derivatives are valuable platforms for the development of chemosensors due to their diverse structural and synthetic possibilities, which allow for the fine-tuning of their absorption and emission spectra. nih.govresearchgate.net These properties enable the design of fluorescent and colorimetric sensors for the detection of various ions and molecules. researchgate.net

The sensing mechanism often relies on the interaction of the analyte with the thiophene-based probe, leading to a change in its photophysical properties, such as a shift in fluorescence or a change in color. nih.govresearchgate.net For example, thiophene-appended benzothiazole (B30560) compounds have been developed for the ratiometric detection of copper and cadmium ions. nih.gov Thiophene-based covalent organic frameworks (COFs) have also been explored as solvatochromic sensors, where the encapsulation of solvent molecules within the porous framework influences the material's electronic transitions. mdpi.com

Corrosion Inhibition Potential (General principles applied to thiophene structures)

Thiophene and its derivatives have been recognized as effective corrosion inhibitors for various metals, particularly steel, in acidic environments. semanticscholar.orgresearchgate.netresearchgate.net The inhibitive action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. frontiersin.org

The adsorption process is facilitated by the presence of heteroatoms (like the sulfur atom in the thiophene ring) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. researchgate.net The presence of functional groups on the thiophene ring, such as amino groups, can further enhance the inhibition efficiency by providing additional active sites for adsorption. researchgate.net Studies have shown that the inhibition efficiency of thiophene derivatives generally increases with their concentration. semanticscholar.orgtsijournals.com The mode of adsorption can be physical, chemical, or a combination of both, and often follows established adsorption isotherms like the Langmuir or Temkin models. semanticscholar.orgtsijournals.com Potentiodynamic polarization studies have indicated that many thiophene derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgtsijournals.com

Table 2: Corrosion Inhibition Properties of Thiophene Derivatives

| Inhibitor Type | Metal | Medium | Inhibition Mechanism | Key Findings | Reference |

|---|---|---|---|---|---|

| Thiophene Derivatives | Carbon Steel | 1 M HCl | Physisorption, Mixed-type inhibition | Inhibition efficiency increases with concentration and decreases with temperature. Adsorption follows Langmuir isotherm. | semanticscholar.org |

| Substituted Thiophenes | Steel | 0.5 M H₂SO₄ | Cathodic inhibition | 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) showed the best performance (87% efficiency at 5x10⁻³ M). | researchgate.net |

| Ethylamine Thiophenes | Steel | 0.5 M H₂SO₄ | Cathodic inhibition | 2-ethylamine thiophene reached 98% inhibition efficiency at 5x10⁻³ M. Adsorption follows Frumkin isotherm. | researchgate.net |

| Anilino Thiophene Derivatives | 304 Stainless Steel | 3 M HCl | Mixed-type inhibition | Inhibition efficiency increases with concentration and decreases with temperature. Adsorption follows Temkin isotherm. | tsijournals.com |

Future Research Directions and Translational Perspectives for 2 4 Amino 3 Nitrobenzoyl Thiophene

Advancements in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-(4-Amino-3-nitrobenzoyl)thiophene, future research will likely focus on moving beyond traditional synthetic pathways toward greener alternatives that offer high atom economy, reduced waste, and catalyst-free or mild reaction conditions.

Current synthetic strategies for related 2-aminothiophenes often rely on the Gewald reaction, a multicomponent condensation that has been a workhorse in the field. sciforum.netnih.gov However, the push for sustainability has spurred the development of modifications and new green pathways. nih.gov Research into the synthesis of 2-aminothiophenes has soared, with a focus on developing greener conditions. nih.gov Future synthetic approaches for this compound could leverage these advancements. For instance, methods developed for N-substituted 3-nitrothiophen-2-amines, which can generate two carbon-carbon bonds in a single operation from α-nitroketene N,S-aminoacetals and 1,4-dithiane-2,5-diol, offer a template for efficient assembly of the core structure. beilstein-journals.org This particular transformation is notable as it concurrently introduces both the 2-amino and 3-nitro substituents. beilstein-journals.org

Future research should aim to adapt these principles specifically for the synthesis of this compound and its derivatives. Key areas of exploration include one-pot reactions, the use of water or other green solvents, and the application of heterogeneous catalysts that can be easily recovered and reused.

Table 1: Potential Green Synthetic Strategies for Thiophene (B33073) Derivatives

| Strategy | Description | Potential Advantages | Key Reference |

|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, such as in the Gewald synthesis. | High atom economy, reduced number of purification steps, and operational simplicity. | nih.gov |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst, often under thermal conditions. | Avoids catalyst cost and toxicity, simplifies product purification. | nih.gov |

| Novel Annulation Protocols | Developing new ring-forming reactions, such as the [3 + 2] annexation proposed for 3-nitro-N-arylthiophen-2-amines. | Allows for the simultaneous introduction of multiple key functional groups in a single operation. | beilstein-journals.org |

| Solvent-Free Reactions | Conducting reactions using only the reactants, sometimes with grinding or minimal heating. | Drastically reduces solvent waste and associated environmental impact. | rsc.org |

Deeper Elucidation of Biological Action Mechanisms and Off-Target Effects

The 2-aminothiophene scaffold is a recognized pharmacophore present in numerous biologically active molecules. nih.govnih.gov Derivatives of 2-amino-3-benzoylthiophene, a class to which this compound belongs, have been extensively reported as allosteric enhancers of the A₁ adenosine (B11128) receptor (A₁AR). nih.govnih.gov These compounds potentiate the receptor's response to endogenous adenosine, a mechanism that offers a site- and event-specific therapeutic effect. nih.gov

Future research must focus on confirming and quantifying the activity of this compound at the A₁AR. This involves detailed binding and functional assays to determine its potency and efficacy as an allosteric modulator. nih.gov Beyond this primary target, a comprehensive understanding of its mechanism requires investigating downstream signaling pathways and potential "biased agonism," where the compound might preferentially activate certain cellular responses over others.

A critical aspect of future work is the elucidation of potential off-target effects. The 2-aminothiophene family is known for its diverse biological actions, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net This promiscuity necessitates broad-panel screening against a range of receptors, enzymes, and ion channels to build a complete selectivity profile. For example, related thiophene-2-carboxamide derivatives have shown significant antioxidant and antibacterial activities, while other analogs act as DprE1 inhibitors against Mycobacterium tuberculosis. nih.govnih.gov Understanding these potential secondary activities is crucial for predicting the full pharmacological profile of this compound and for guiding the design of more selective future analogs.

Exploration of Novel Therapeutic Avenues and Disease Indications

Building on a deeper understanding of its biological mechanisms, research can explore novel therapeutic applications for this compound and its derivatives. The established role of related compounds as A₁AR allosteric enhancers points toward several promising disease indications.

A₁AR modulation has therapeutic potential in a variety of conditions. For example, the reference compound PD 81,723, a 2-aminothiophene derivative, is used to reduce necrosis and inflammation in renal ischemia-reperfusion models. beilstein-journals.org Allosteric enhancers could also be valuable for central nervous system disorders where augmenting adenosine signaling is beneficial. nih.gov

Furthermore, the diverse bioactivities associated with the 2-aminothiophene scaffold suggest a much broader therapeutic landscape.

Infectious Diseases: The nitro group in the target molecule is particularly noteworthy. Nitroaromatic compounds can act as prodrugs that, upon bioreduction within target organisms, release reactive nitrogen species like nitric oxide. beilstein-journals.org This mechanism is exploited in antitubercular agents. beilstein-journals.org Additionally, 2-aminothiophene derivatives have been identified as promising hit compounds for developing new anti-leishmanial agents. nih.govnih.gov Future studies should therefore include screening against a range of pathogens, including Leishmania parasites and drug-resistant strains of M. tuberculosis. nih.govnih.gov

Oncology: The antiproliferative effects of some 2-amino-3-aroylthiophenes have been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. researchgate.net Investigating the anticancer potential of this compound against various human tumor cell lines is a logical next step. researchgate.net

Inflammatory Conditions: Tinoridine, a 2-aminothiophene derivative, is known for its non-steroidal anti-inflammatory properties. beilstein-journals.org The potential of this compound and its analogs as anti-inflammatory agents warrants investigation. researchgate.net

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism/Target | Rationale Based on Related Compounds | Key Reference(s) |

|---|---|---|---|

| Ischemia/Neurological Disorders | Allosteric enhancement of A₁ adenosine receptor | 2-Amino-3-benzoylthiophenes are known A₁AR enhancers. | nih.govnih.gov |

| Leishmaniasis | Inhibition of parasitic growth through apoptosis and immunomodulation. | 2-Aminothiophene derivatives show potent antileishmanial activity in vitro. | nih.govnih.gov |

| Tuberculosis | Inhibition of essential enzymes like DprE1; potential for bioreductive activation. | Related thiophenes are DprE1 inhibitors; nitro-groups are common in antitubercular drugs. | beilstein-journals.orgnih.gov |

| Cancer | Inhibition of tubulin polymerization; cell cycle arrest. | 2-Amino-3-aroylthiophenes show antiproliferative effects on human tumor cell lines. | researchgate.net |

| Inflammation | Modulation of inflammatory pathways. | The 2-aminothiophene scaffold is found in anti-inflammatory drugs like Tinoridine. | beilstein-journals.org |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Design

The design and optimization of new drug candidates can be significantly accelerated through the use of advanced computational tools. For this compound, a future-forward research program should heavily integrate computational chemistry and artificial intelligence (AI).

Ligand-based and structure-based virtual screening has already proven effective in identifying promising 2-aminothiophene derivatives. nih.gov Future efforts can employ a range of computational techniques:

Molecular Docking and Dynamics: To visualize and analyze the binding of this compound at its target sites (e.g., the allosteric pocket of the A₁AR). This can elucidate key molecular interactions and guide the design of modifications to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, robust QSAR models can be built. nih.gov These models use chemical descriptors to correlate molecular structure with biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which can correlate with reactivity and biological activity. nih.gov

AI and Machine Learning: AI models can be trained on large datasets of known bioactive molecules to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, identify potential off-targets, and generate novel molecular structures with desired activity profiles. This approach saves considerable time and resources in the drug discovery pipeline. nih.gov

By combining these in silico methods with targeted synthesis and biological evaluation, researchers can rapidly navigate the chemical space around the this compound scaffold to identify optimized lead compounds for further development.

Expanding Applications in Emerging Fields of Materials Science and Nanotechnology

Beyond pharmacology, the unique electronic and structural properties of the thiophene ring make it a valuable component in functional organic materials. The 2-aminothiophene scaffold has been explored for applications in liquid crystals, nonlinear optical materials, organic solar cells, and electroluminescent materials. beilstein-journals.org The thieno[3,2-b]thiophene (B52689) core, which can be synthesized from nitrothiophene precursors, is another important building block in materials science. mdpi.com

Future research should investigate the potential of this compound as a synthon for novel materials. The combination of an electron-rich aminothiophene system with an electron-withdrawing nitrobenzoyl group creates a donor-acceptor structure. This type of intramolecular charge transfer is highly desirable for applications in:

Organic Electronics: The compound could serve as a building block for synthesizing conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Nonlinear Optics (NLO): The significant dipole moment arising from the donor-acceptor design suggests potential for NLO applications, where materials can alter the properties of light, useful in photonics and optical computing.

Dyes and Sensors: The conjugated π-system is likely to impart strong light absorption properties, making the compound a candidate for use as a specialized dye. Furthermore, the amino group could be functionalized to create chemosensors that exhibit a change in color or fluorescence upon binding to specific analytes.

In nanotechnology, this compound could be used as a functionalizing ligand to coat the surface of nanoparticles, imparting specific electronic properties or enabling further chemical modification.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at δ 165–170 ppm) .

- IR spectroscopy : Key peaks include C=O (~1680 cm⁻¹), NO₂ (~1520 cm⁻¹), and NH₂ (~3350 cm⁻¹) .

- Mass spectrometry : HRMS validates molecular weights, while LC-MS monitors purity (>95%) .

How do electronic substituents on the thiophene ring influence biological activity?

Q. Advanced

- Electron-withdrawing groups (e.g., NO₂) : Enhance electrophilicity, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Conjugation effects : Thiophene’s sulfur atom mediates electronic coupling between substituents, as shown in phenothiazine-thiophene hybrids .

- Steric effects : Bulky groups at the 3-position reduce antimicrobial activity by hindering target binding .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to ensure comparability .

- Control for stereochemistry : Chiral centers (e.g., in tetrahydrobenzo[b]thiophenes) significantly affect activity; enantiomeric purity must be verified via [α]D or chiral HPLC .

- Evaluate pharmacokinetics : Differences in solubility (e.g., logP >3 for lipophilic derivatives) may explain variability in in vivo efficacy .

What computational methods predict the reactivity of nitro groups in thiophene derivatives?

Q. Advanced

- DFT calculations : Model electron density maps to identify reactive sites (e.g., nitro group reduction potentials) .

- Molecular docking : Simulate interactions with biological targets (e.g., M. tuberculosis enzymes) to prioritize derivatives for synthesis .

- QSAR models : Correlate Hammett σ values of substituents with antibacterial IC₅₀ to guide structural modifications .

What challenges arise in scaling up the synthesis of nitro-substituted thiophenes?

Q. Advanced

- Exothermic reactions : Nitration and benzoylation require precise temperature control to prevent runaway reactions .

- Byproduct management : Chromatographic purification is impractical at scale; alternative methods (e.g., crystallization) must be developed .

- Safety protocols : Nitro intermediates are often explosive; small-batch processing and inert atmospheres are critical .

How can researchers validate the purity of novel thiophene derivatives?

Q. Basic

- Microanalysis : Match experimental C/H/N/S percentages with theoretical values (±0.4%) .

- Melting point consistency : Compare observed m.p. with literature data (e.g., 205–208°C for tetrahydrobenzo[b]thiophenes) .

- Chromatography : Use TLC (Rf values) and HPLC (retention times) to confirm homogeneity .

What strategies improve the solubility of nitro-amino thiophene derivatives for biological testing?

Q. Advanced

- Pro-drug approaches : Convert amines to HCl salts or esterify carboxyl groups to enhance aqueous solubility .

- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .

How do structural modifications impact the stability of this compound under physiological conditions?

Q. Advanced

- Nitro group reduction : Amines generated in vivo may form reactive intermediates; stability assays in simulated gastric fluid (pH 2) are essential .

- Hydrolysis resistance : Steric shielding of the benzoyl group (e.g., 4-methyl substitution) reduces esterase-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.